molecular formula C9H5F5O2 B2719360 Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate CAS No. 2366994-08-1

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate

Cat. No. B2719360
CAS RN: 2366994-08-1
M. Wt: 240.129
InChI Key: GAIGZUMXJNGGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H5F5O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 .

Scientific Research Applications

Catalytic Applications

Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate has been explored for its potential in catalyzing various chemical reactions. For instance, research led by Mejía and Togni (2012) showcases the use of related trifluoromethylation processes in aromatic and heteroaromatic compounds, employing hypervalent iodine reagents for direct electrophilic trifluoromethylation, yielding products with up to 77% efficiency. This method, typically carried out in chloroform solvent at 70°C, underscores the utility of fluorinated compounds in enhancing reaction specificity and yield under controlled conditions (Mejía & Togni, 2012).

Material Science and Synthesis

In the realm of material science, Zhou et al. (2018) developed Trifluoromethyl benzoate as a novel trifluoromethoxylation reagent, demonstrating its versatility through various reactions including trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides. This research highlights the compound's potential in synthesizing materials with specific fluorinated functionalities, which are pivotal in pharmaceuticals and agrochemicals due to their unique reactivity and stability characteristics (Zhou et al., 2018).

Advanced Synthesis Techniques

Furthering the chemical utility of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate, research by Gaidarzhy et al. (2020) delves into the interaction of certain benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, exploring novel pathways for creating fluorinated derivatives with potential applications in medicinal chemistry and materials science. This study underscores the chemical versatility and the potential of fluorinated benzoates in synthesizing complex molecules with desirable properties (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Corrosion Inhibition

An interesting application outside of pure chemical synthesis is found in the work by Arrousse et al. (2021), who investigated the synthesis of compounds for the inhibition of mild steel corrosion in acidic media. While not directly involving Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate, this research contextually highlights the broader applicability of fluorinated benzoates in industrial applications, where their chemical stability and reactivity can be harnessed to protect metals from corrosion, indicating a potential area for future exploration with Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate (Arrousse et al., 2021).

Safety and Hazards

“Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of trifluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . It is expected that many novel applications of trifluoromethylated compounds, including “Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate”, will be discovered in the future .

properties

IUPAC Name

methyl 3,6-difluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)6-4(10)2-3-5(11)7(6)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGZUMXJNGGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.